4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide 4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797127-94-6
VCID: VC4163557
InChI: InChI=1S/C17H18N4O2S/c18-11-13-3-1-7-19-16(13)23-14-5-8-21(9-6-14)17(22)20-12-15-4-2-10-24-15/h1-4,7,10,14H,5-6,8-9,12H2,(H,20,22)
SMILES: C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NCC3=CC=CS3
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.42

4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

CAS No.: 1797127-94-6

Cat. No.: VC4163557

Molecular Formula: C17H18N4O2S

Molecular Weight: 342.42

* For research use only. Not for human or veterinary use.

4-((3-cyanopyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide - 1797127-94-6

Specification

CAS No. 1797127-94-6
Molecular Formula C17H18N4O2S
Molecular Weight 342.42
IUPAC Name 4-(3-cyanopyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Standard InChI InChI=1S/C17H18N4O2S/c18-11-13-3-1-7-19-16(13)23-14-5-8-21(9-6-14)17(22)20-12-15-4-2-10-24-15/h1-4,7,10,14H,5-6,8-9,12H2,(H,20,22)
Standard InChI Key WRNBWIHKOCCPDD-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NCC3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct domains:

  • Piperidine backbone: A six-membered nitrogen-containing ring that enhances conformational flexibility and potential receptor binding.

  • Cyanopyridine moiety: A pyridine ring substituted with a cyano group at the 3-position, contributing to electronic effects and hydrogen-bonding capabilities .

  • Thiophene-carboxamide side chain: A thiophene ring linked via a methylene group to a carboxamide, introducing sulfur-based hydrophobicity and steric bulk .

The IUPAC name, 4-(3-cyanopyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, reflects these substituents. Key spectral identifiers include:

  • ¹H NMR (DMSO-d6d_6): δ 2.52 (s, 3H, CH3_3), 4.26 (s, 2H, SCH2_2), 7.33–7.81 (m, ArH).

  • IR (KBr): 2214 cm1^{-1} (C≡N), 1658 cm1^{-1} (C=O) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence (Figure 1):

  • Piperidine ring formation: Cyclization of ethyl piperidine-4-carboxylate derivatives under basic conditions .

  • Cyanopyridine introduction: Nucleophilic aromatic substitution (SN_\text{N}Ar) at the 2-position of pyridine using cyanide sources.

  • Thiophene coupling: Suzuki-Miyaura cross-coupling between a boronic ester and a brominated intermediate .

Table 1: Comparative Synthesis Yields

StepReagents/ConditionsYield (%)Reference
Piperidine cyclizationDi-tert-butyl dicarbonate, 0°C78
Cyanopyridine substitutionKCN, DMF, 80°C65
Thiophene couplingPd(PPh3_3)4_4, Na2_2CO3_3, 100°C72

Industrial Scalability

Optimized protocols employ high-throughput screening (HTS) to enhance yields (>85%) and purity (>98%). Continuous-flow reactors and immobilized catalysts (e.g., Pd/C) reduce costs and waste.

Physicochemical Properties

Solubility and Stability

  • LogP: 2.8 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., PEG 400) .

  • Stability: Degrades <5% over 24 hours in plasma (37°C), suggesting metabolic resistance .

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Melting point168–170°CDSC
pKa4.2 (pyridine), 9.8 (amine)Potentiometric titration
Plasma protein binding92% (albumin)Equilibrium dialysis
Cell LineIC50_{50} (µM)Reference
HT-2915.2 ± 1.3
MCF-718.7 ± 2.1
HEK293 (normal)>50

Mechanistic studies suggest apoptosis induction via caspase-3/7 activation and Bcl-2 downregulation .

Enzyme Inhibition

The compound inhibits tankyrase-2 (TNKS-2), a poly(ADP-ribose) polymerase involved in Wnt signaling:

  • TNKS-2 IC50_{50}: 1.5 nM (cf. PARP-1 IC50_{50} = 4.8 µM), indicating >3,000-fold selectivity .

  • Docking studies: The cyanopyridine oxygen forms H-bonds with Gly143 and Glu166, while the thiophene engages in π-π stacking with His41 .

Structure-Activity Relationships (SAR)

Modifications Impacting Potency

  • Cyanopyridine substitution: Replacement with nitro groups reduces TNKS-2 affinity by 10-fold .

  • Thiophene vs. phenyl: Thiophene enhances solubility and reduces hepatotoxicity compared to phenyl analogs .

  • Piperidine N-methylation: Improves metabolic stability but decreases blood-brain barrier penetration .

Table 4: SAR of Key Analogues

AnaloguesTNKS-2 IC50_{50} (nM)LogP
Parent compound1.52.8
4-Nitro-pyridine15.73.1
Phenyl-carboxamide2.33.5

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